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An In-depth Technical Guide to Acylated Sucroses from Prunus mume

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunus mume, commonly known as the Japanese apricot or Chinese plum, is a species of Asian plum that has been utilized for centuries in traditional medicine and culinary applications. Beyond its cultural significance, the flower buds of Prunus mume are a rich source of a unique class of phytochemicals known as acylated sucroses. These compounds, referred to as mumeoses, are sucrose molecules esterified with various acyl groups, primarily acetyl and p-coumaroyl moieties. Research has demonstrated that these acylated sucroses possess significant biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the acylated sucroses identified from Prunus mume, their biological activities, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.

Acylated Sucroses from Prunus mume and their Biological Activities

Numerous acylated sucrose derivatives, named mumeoses, have been isolated and identified from the flower buds of Prunus mume. These compounds exhibit a range of biological effects, with the most prominent being the inhibition of aldose reductase and melanogenesis.



Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a critical therapeutic strategy for preventing or mitigating conditions such as diabetic neuropathy, nephropathy, and cataracts. Several mumeoses have demonstrated notable inhibitory activity against aldose reductase.[1]

Melanogenesis Inhibition

Melanogenesis is the process of melanin production, and its over-activation can lead to hyperpigmentation disorders. The methanolic extract of Prunus mume flower buds has been shown to inhibit melanogenesis in B16 melanoma cells.[2] This effect is attributed to the downregulation of key enzymes and transcription factors in the melanogenesis signaling pathway.[2] While acylated quinic acids in the extract show potent activity, the acylated sucroses also contribute to the overall biological effect.

Data Presentation: Quantitative Analysis of Bioactivities

The following tables summarize the quantitative data on the inhibitory activities of acylated sucroses from Prunus mume.

Table 1: Aldose Reductase Inhibitory Activity of Mumeoses from Prunus mume

Compound	IC50 (μM)[3]
Mumeose F	23
Mumeose G	31
Mumeose H	51
Mumeose J	28
Prunose I	58



Note: IC50 values represent the concentration of the compound required to inhibit 50% of the aldose reductase activity.

Table 2: Melanogenesis Inhibitory Activity of Compounds from Prunus mume Extract

Compound	Concentration	Inhibition (%)
5-O-(E)-feruloylquinic acid methyl ester	0.1 μΜ	21.5 ± 1.0[2]
Arbutin (Reference)	10 μΜ	10.6 ± 0.6[2]

Note: While specific quantitative data for individual acylated sucroses on melanogenesis is not yet fully detailed in the reviewed literature, the significant activity of the extract and related compounds warrants their inclusion and further investigation.

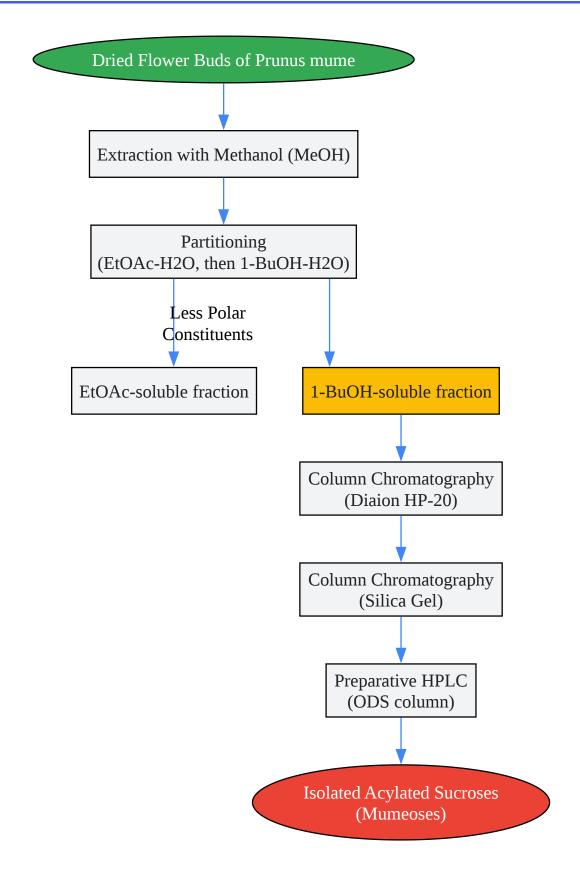
Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of acylated sucroses from Prunus mume, based on established research.[2][3][4][5]

Extraction and Isolation of Acylated Sucroses

This protocol outlines the general procedure for obtaining purified acylated sucrose compounds from the flower buds of Prunus mume.





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Caption: General workflow for the extraction and isolation of acylated sucroses.



Methodology:

- Plant Material: Dried flower buds of Prunus mume are used as the starting material.
- Extraction: The dried flower buds are extracted with methanol (MeOH) at room temperature.
 The resulting extract is then concentrated under reduced pressure to yield a methanolic extract.[3]
- Solvent Partitioning: The MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (1-BuOH). The 1-BuOH-soluble fraction, which is enriched with polar glycosides including acylated sucroses, is taken for further purification.[3]
- Column Chromatography (Initial Separation): The 1-BuOH-soluble fraction is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of aqueous MeOH (e.g., 50% MeOH, 80% MeOH, and 100% MeOH) to yield several fractions.
- Silica Gel Chromatography: Fractions containing acylated sucroses are further purified by silica gel column chromatography using a solvent system such as a chloroform-methanolwater mixture in increasing polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual acylated sucroses is achieved by preparative reversed-phase HPLC on an octadecylsilyl (ODS) column with a mobile phase consisting of a gradient of acetonitrile in water.

Structural Elucidation

The chemical structures of the isolated acylated sucroses are determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) or electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular formula of the compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed structure, including

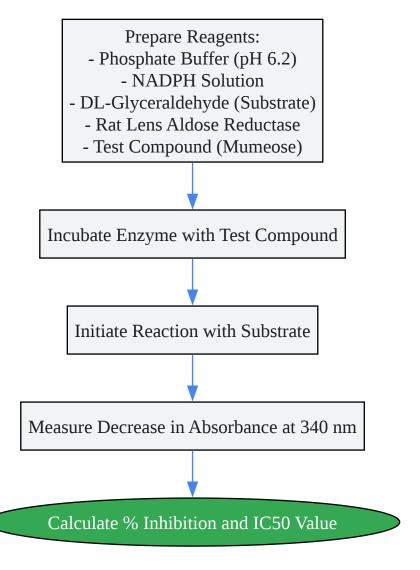


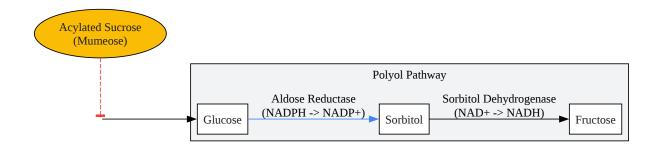
the positions of the acyl groups on the sucrose backbone.

Aldose Reductase Inhibition Assay

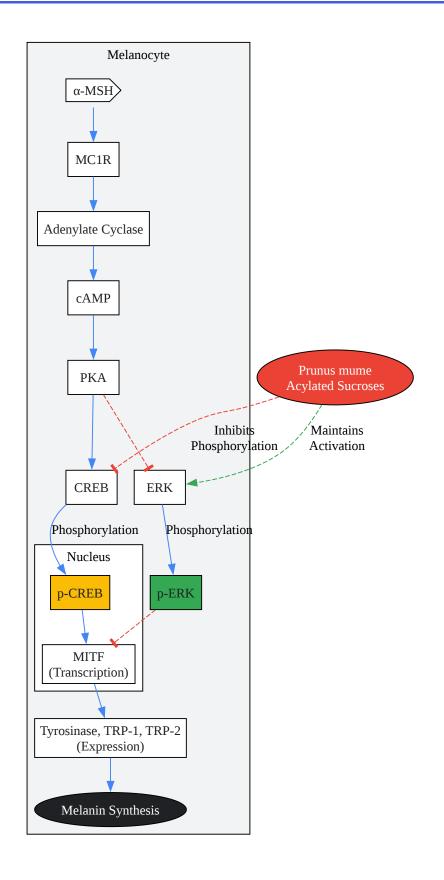
Principle: This assay measures the ability of a compound to inhibit the activity of aldose reductase, which catalyzes the reduction of a substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.











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